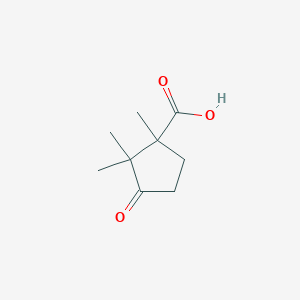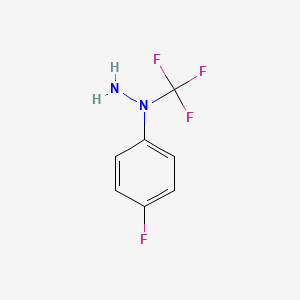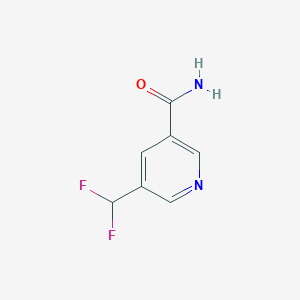
5-(Difluoromethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)pyridine-3-carboxamide is a chemical compound that has garnered significant interest in various fields of research, including medicinal chemistry and agricultural chemistry. The incorporation of the difluoromethyl group into the pyridine ring enhances the compound’s biological and physiological activity by improving its lipophilicity, bioavailability, and metabolic stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-(Difluoromethyl)pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by metals such as palladium or copper, which facilitate the formation of the difluoromethyl group on the pyridine ring . Another approach involves the use of oxazino pyridine intermediates, which can be transformed into the desired compound through a radical process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation reactions using efficient and cost-effective reagents. The use of metal-catalyzed cross-coupling reactions and late-stage functionalization techniques allows for the rapid and scalable production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyridine derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include difluoromethylated pyridine derivatives, reduced carboxamide compounds, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of pathogens by interfering with essential enzymes or metabolic pathways. In medicinal applications, it may act as a prodrug that is activated by specific enzymes within the target organism .
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)pyridine: A related compound with similar difluoromethylation but different functional groups.
2,3-Dichloro-5-trifluoromethylpyridine: Another compound with a trifluoromethyl group instead of a difluoromethyl group.
Pyridine-3-carboxamide analogs: Compounds with similar pyridine and carboxamide structures but different substituents.
Uniqueness
5-(Difluoromethyl)pyridine-3-carboxamide is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable scaffold for drug discovery and other applications .
Propiedades
Fórmula molecular |
C7H6F2N2O |
|---|---|
Peso molecular |
172.13 g/mol |
Nombre IUPAC |
5-(difluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6F2N2O/c8-6(9)4-1-5(7(10)12)3-11-2-4/h1-3,6H,(H2,10,12) |
Clave InChI |
XDCNDDSQOWNEQN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C(=O)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


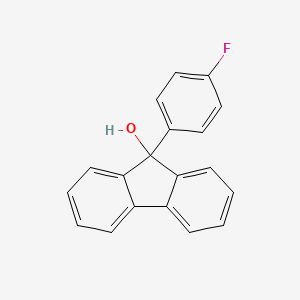
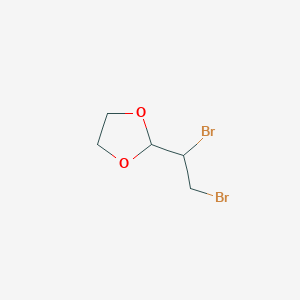
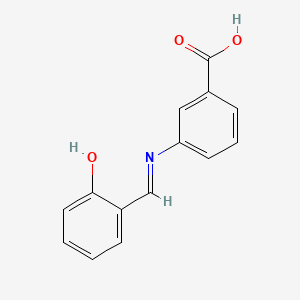
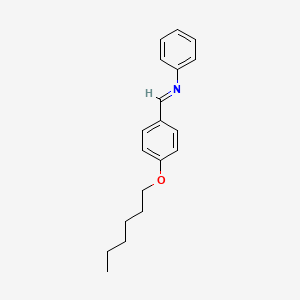
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)
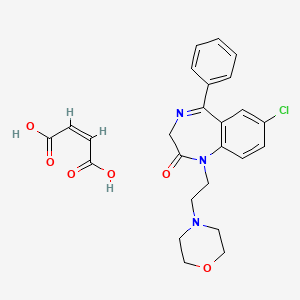
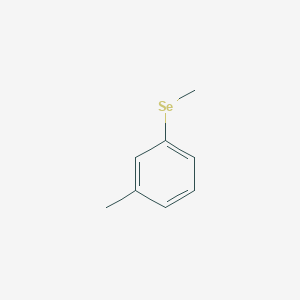

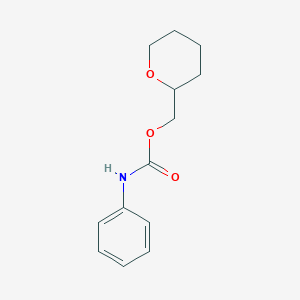
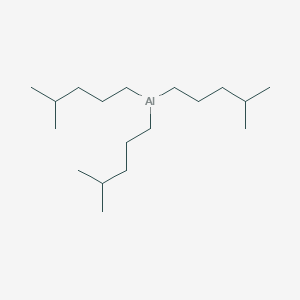
![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)
